2-(4-Bromo-benzoylamino)-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid
Description
Chemical Structure:
The compound (CAS: 331962-37-9) features a tetrahydrobenzo[b]thiophene core substituted with:
- A 4-bromo-benzoylamino group at position 2.
- A methyl group at position 4.
- A carboxylic acid at position 3.
Properties
IUPAC Name |
2-[(4-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3S/c1-9-2-7-12-13(8-9)23-16(14(12)17(21)22)19-15(20)10-3-5-11(18)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYQKSGFYKGCAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)O)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
Chemical Structure and Properties:
- Name: 2-(4-Bromo-benzoylamino)-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid
- CAS Number: 331962-37-9
- Molecular Formula: C17H16BrNO3S
- Molecular Weight: 394.28 g/mol
This compound belongs to a class of benzo[b]thiophene derivatives, which are known for their diverse biological activities.
Anticancer Activity
Research indicates that benzo[b]thiophene derivatives exhibit significant anticancer properties. The presence of bromine in the structure may enhance its cytotoxic effects against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Anti-inflammatory Effects
Some derivatives of benzo[b]thiophene have been reported to possess anti-inflammatory properties. These effects are typically mediated by the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in treating inflammatory diseases.
Neuroprotective Effects
There is emerging evidence that certain benzo[b]thiophene derivatives can protect neuronal cells from oxidative stress and apoptosis. This activity is crucial for developing treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Table 1: Summary of Biological Activities
Research Findings
- Anticancer Studies: A study published in Journal of Medicinal Chemistry highlighted that benzo[b]thiophene derivatives can inhibit tumor growth in vivo models, suggesting potential for further development as anticancer agents.
- Antimicrobial Activity: Research in Antimicrobial Agents and Chemotherapy demonstrated that similar compounds exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria.
- Neuroprotection: An investigation reported in Neuroscience Letters indicated that certain derivatives could reduce neuronal cell death induced by toxic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoylamino Group
(a) Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
- Substituent : 4-hydroxyphenyl group instead of 4-bromo-benzoyl.
- Functional Group : Ethyl ester (vs. carboxylic acid).
- Synthesis : 22% yield via Petasis reaction in HFIP solvent .
(b) 6-Methyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic Acid (CAS 315682-47-4)
- Substituent : 3,4,5-Trimethoxybenzamido group.
- Functional Group : Carboxylic acid (same as target compound).
- Molecular Weight : 405.50 g/mol .
- Key Difference : The trimethoxy group enhances electron-donating effects, which may influence receptor binding compared to the electron-withdrawing bromo group.
Functional Group Modifications at Position 3
(a) 2-Amino-6-methyl-N-(4-methylbenzyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Functional Group : Carboxamide (vs. carboxylic acid).
- Substituent : 4-methylbenzyl group.
- Key Difference : The amide group increases stability against metabolic degradation but reduces acidity, affecting hydrogen-bonding interactions .
(b) 2-(2-Chloro-acetylamino)-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic Acid Ethyl Ester
Core Structural Analogues with Urea or Sulfanyl Linkages
(a) 2-[3-(4-Bromo-phenyl)-ureido]-6-hydroxy-benzo[b]thiophene-3-carboxylic Acid Amide
- Linkage: Urea (vs. benzoylamino).
- Substituent : Hydroxy group at position 5.
- Synthesis : 60% yield via oxidation in acetic acid .
(b) 2-[[2-[4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Research Implications
- Pharmacological Potential: The target compound’s bromo group may enhance binding to hydrophobic kinase domains, while carboxylic acid improves solubility. Urea-linked analogs () show higher synthetic yields and kinase inhibition activity.
- Synthetic Challenges : Ester derivatives () exhibit lower yields, suggesting sensitivity to reaction conditions.
- Safety Considerations : Brominated analogs require stringent handling due to reactivity (), whereas methoxy-substituted derivatives () may offer safer profiles.
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